molecular formula C11H13ClN2O B3017618 (R)-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride CAS No. 2044711-31-9

(R)-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride

Cat. No.: B3017618
CAS No.: 2044711-31-9
M. Wt: 224.69
InChI Key: SUUSYAGZJGAVJD-HNCPQSOCSA-N
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Description

(R)-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride is a chiral amine derivative featuring an oxazole heterocycle and a phenylethanamine backbone. The oxazole ring, a five-membered aromatic system containing oxygen and nitrogen, contributes to its electronic properties and hydrogen-bonding capabilities, while the phenylethanamine moiety enhances π-π stacking interactions . The hydrochloride salt improves solubility in polar solvents, making it advantageous for synthetic and pharmacological applications . Key identifiers include CAS numbers 2044711-31-9, 354824-19-4, and 885466-67-1, which may represent distinct enantiomers or salt forms .

Properties

IUPAC Name

(1R)-1-(1,3-oxazol-2-yl)-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;/h1-7,10H,8,12H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUSYAGZJGAVJD-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC=CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C2=NC=CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride typically involves the reaction of anthranilic acid with 2-aminophenol in the presence of polyphosphoric acid to form 2-(2-aminophenyl) benzoxazole. This intermediate is then reacted with substituted chloroacetanilides to yield the final product .

Industrial Production Methods

Industrial production of ®-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

®-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ®-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Oxazole vs. Thiazole Derivatives

Replacing the oxygen atom in oxazole with sulfur yields thiazole derivatives. For example, (R)-1-(Thiazol-2-yl)ethanamine hydrochloride (CAS 623143-43-1) shares the same chiral phenylethanamine backbone but differs in electronic properties due to sulfur's lower electronegativity.

Property (R)-1-(Oxazol-2-yl)-2-phenylethanamine HCl (R)-1-(Thiazol-2-yl)ethanamine HCl
Heterocycle Oxazole (O, N) Thiazole (S, N)
Molecular Formula C₁₁H₁₃ClN₂O C₅H₈ClN₂S
Molecular Weight ~248.7 (estimated) 128.2
Key Interactions Strong H-bonding (O), π-π stacking Moderate H-bonding (S), lipophilic
Solubility High in polar solvents (HCl salt) Moderate (HCl salt)
Benzimidazole Derivatives

1-(1H-Benzimidazol-2-yl)-2-phenylethanamine hydrochloride (CAS sc-332072) replaces oxazole with a benzimidazole ring, a larger, planar heterocycle. However, reduced solubility may limit its utility compared to the oxazole analogue .

Substituent Variations in Phenylethanamine Scaffold

Methoxy-Substituted Pyridine Derivatives

Compounds like (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (CAS 1914157-93-9) replace the oxazole ring with a methoxypyridine group. The methoxy substituent introduces steric hindrance and alters electronic distribution, reducing hydrogen-bonding capacity but enhancing metabolic stability .

Thiophene-Oxazole Hybrids

(5-(Thiophen-2-yl)oxazol-2-yl)methanamine hydrochloride (CAS 70996-62-2) incorporates a thiophene ring fused to oxazole.

Simplified Analogues: Phenylethylamine Derivatives

2-Phenylethylamine hydrochloride (CAS 156-28-5) lacks the heterocyclic oxazole group, resulting in a simpler structure. This compound acts as a neurotransmitter analogue but exhibits weaker binding interactions due to the absence of the oxazole ring’s electronic effects .

Physicochemical and Functional Comparisons

Solubility and Stability

  • The hydrochloride salt of (R)-1-(Oxazol-2-yl)-2-phenylethanamine ensures high solubility in water and polar solvents, critical for pharmaceutical formulations .
  • Benzimidazole derivatives exhibit lower solubility due to increased hydrophobicity, while thiazole analogues balance solubility and lipophilicity .

Electronic and Reactivity Profiles

  • Oxazole : The oxygen atom enhances dipole moments and hydrogen-bonding capacity, favoring interactions with biological targets .
  • Thiazole/Thiophene : Sulfur atoms increase electron density, improving nucleophilic reactivity but reducing polar interactions .

Research and Application Insights

  • Synthetic Utility : The oxazole ring’s stability under acidic conditions makes it a versatile intermediate in heterocyclic chemistry, whereas thiazole derivatives are prone to ring-opening reactions .

Q & A

Q. Table 1: Key Analytical Data for this compound

ParameterMethod/ResultReference
1H NMR (DMSO-d6) δ 2.87–2.99 (m, CH2), 7.21–7.33 (m, Ar)
13C NMR (DMSO-d6) δ 33.1 (CH2), 137.6 (Ar)
Chiral Purity >99% ee (chiral HPLC)
Salt Formation Yield 75% (HCl precipitation)

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